Xanthurenic Acid-d4
Description
Contextualizing Xanthurenic Acid within Tryptophan Metabolism Research
Xanthurenic acid is a metabolite derived from the essential amino acid tryptophan. wikipedia.org Its formation is a part of a complex series of biochemical reactions known as the kynurenine (B1673888) pathway. mdpi.comnih.gov
The kynurenine pathway is the primary route for tryptophan degradation in the body, with over 95% of tryptophan being metabolized through this pathway. nih.gov This pathway is crucial as it produces several neuroactive and immunomodulatory molecules. diabetesjournals.org Key metabolites of this pathway, in addition to xanthurenic acid, include kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. mdpi.comdiabetesjournals.orgfrontiersin.org The balance and concentration of these metabolites are of significant interest in various research fields, including neuroscience and immunology. diabetesjournals.org The ratio of kynurenine to tryptophan (KTR) is often used as an indicator of the pathway's activity. diabetesjournals.org
Xanthurenic acid is formed from 3-hydroxykynurenine through the action of kynurenine aminotransferases (KATs), particularly KAT II. mdpi.comnih.gov It is considered a significant downstream product of the kynurenine pathway. mdpi.comnih.gov Research has shown that xanthurenic acid may act as a signaling molecule in the brain, potentially modulating neurotransmission. nih.govnih.gov Its structural relationship to kynurenic acid, another well-studied metabolite, often leads to comparative studies to understand their distinct and sometimes opposing effects. mdpi.com For instance, while kynurenic acid can inhibit dopamine (B1211576) release, xanthurenic acid has been shown to stimulate it in certain brain regions. mdpi.comnih.gov
Overview of the Kynurenine Pathway and its Metabolites in Research
Historical Perspectives on Xanthurenic Acid Research Trajectories
The study of xanthurenic acid dates back to the mid-20th century. It was initially identified as a substance excreted in the urine of animals deficient in vitamin B6 (pyridoxine) after being fed tryptophan. wikipedia.orgoatext.com This observation established an early link between vitamin B6 status and tryptophan metabolism. oatext.comtaylorandfrancis.com Early research focused on its accumulation in vitamin B6 deficiency and its potential physiological effects. In 1935, Musajo L. and colleagues first reported the synthesis of Xanthurenic Acid and identified it as 4,8-dihydroxyquinoline-2-carboxylic acid. oatext.com Subsequent studies in the 1950s by Kotake and others explored its potential diabetogenic properties, noting that its endogenous synthesis increased in animals on a diet high in fatty acids and tryptophan but deficient in vitamin B6. oatext.com
Contemporary Academic Significance and Research Impetus for Xanthurenic Acid Studies
In recent years, research interest in xanthurenic acid has expanded significantly. It is now recognized as a potential endogenous agonist for Group II metabotropic glutamate (B1630785) receptors and a potent inhibitor of the vesicular glutamate transporter (VGLUT). wikipedia.org These findings suggest a role for xanthurenic acid in modulating glutamatergic neurotransmission. nih.gov Current research is actively exploring its involvement in various physiological and pathological processes. Studies have investigated its association with neuropsychiatric disorders, with some reports indicating reduced serum levels in patients with schizophrenia. wikipedia.org Furthermore, its role in the regulation of vascular tone and its potential as a biomarker for certain diseases are areas of active investigation. frontiersin.orgresearchgate.net The development of deuterated internal standards like Xanthurenic Acid-d4 has been crucial for advancing this research, enabling accurate quantification in biological samples through mass spectrometry. nih.govnih.gov
The Role of this compound in Research
Introduction to Deuterated Standards in Metabolomics
In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate quantification is paramount. Deuterated standards, such as this compound, are stable isotope-labeled versions of the target analyte. chemsrc.comglpbio.com In these compounds, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. chemsrc.com This substitution results in a molecule that is chemically identical to the natural compound but has a higher mass. chemsrc.com
This compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of endogenous xanthurenic acid in biological matrices like plasma, serum, and urine. nih.govnih.gov When added to a sample at a known concentration before processing, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the non-labeled (endogenous) xanthurenic acid. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations in sample preparation and analysis. nih.gov
Applications in Mass Spectrometry-Based Research
The use of this compound is integral to mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These techniques are widely used for targeted metabolomics to measure the concentrations of specific metabolites. nih.govacs.org In such studies, this compound allows for the creation of robust and reliable quantitative assays. nih.govnih.gov For example, researchers have developed and validated LC-MS/MS methods using this compound to study the kynurenine pathway in various cohorts, including those with inflammatory bowel disease and chronic kidney disease. diabetesjournals.orgnih.gov
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H3D4NO4 chemsrc.com |
| Molecular Weight | 209.19 g/mol glpbio.com |
| CAS Number | 1329611-28-0 chemsrc.com |
| Melting Point | 272 - 275 °C (decomposes) chemicalbook.com |
| Boiling Point | 514.4 ± 50.0 °C at 760 mmHg chemsrc.com |
| Density | 1.6 ± 0.1 g/cm³ chemsrc.com |
| Solubility | Slightly soluble in aqueous base and DMSO (with heating) bszh.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches for Xanthurenic Acid Research
Advanced Analytical Techniques for Xanthurenic Acid Quantification in Biological Systems
The accurate measurement of xanthurenic acid in biological samples is crucial for understanding its physiological and pathological roles. Several sophisticated analytical methods have been developed and are employed in research settings.
Spectrophotometric Methodologies for Research Applications
Spectrophotometric methods offer a basis for the quantification of xanthurenic acid in biological fluids like urine. nih.govnih.gov One such method involves the purification of xanthurenic acid from the sample using a solid-phase extraction column, followed by a reaction that can be measured by a spectrophotometer. nih.govnih.gov
A specific spectrophotometric technique is the direct acid ferric reduction (DAFR) procedure. nih.govnih.gov In this method, after purification, xanthurenic acid reacts with an Fe³⁺-TPTZ complex in an acidic buffer, resulting in the formation of an intensely blue Fe²⁺-TPTZ complex, which exhibits a maximum absorption peak at 593 nm. nih.gov The linearity of this method has been demonstrated in the range of 2.5 to 100.0 mg/L. nih.govnih.gov
Another approach involves an oxidative coupling reaction. jst.go.jpnih.gov This enzymatic method is based on the formation of a pigment when xanthurenic acid reacts with N,N-diethyl-p-phenylenediamine (DE-PPD) in the presence of hydrogen peroxide and horseradish peroxidase. nih.gov The resulting color has a peak absorbance at 750 nm. nih.gov This method is rapid, with a determination time of under 5 minutes, and has a detection range of 5 to 150 µM. nih.gov
| Spectrophotometric Method | Principle | Wavelength | Linear Range | Key Features |
| Direct Acid Ferric Reduction (DAFR) | Reduction of Fe³⁺-TPTZ complex by xanthurenic acid | 593 nm nih.gov | 2.5 - 100.0 mg/L nih.govnih.gov | Requires prior purification of xanthurenic acid. nih.govnih.gov |
| Oxidative Coupling Reaction | Enzymatic reaction with DE-PPD, hydrogen peroxide, and horseradish peroxidase | 750 nm nih.gov | 5 - 150 µM nih.gov | Rapid determination without extensive sample preparation. nih.gov |
Fluorometric Methods in Xanthurenic Acid Research
Fluorometric methods provide a sensitive alternative for the quantification of xanthurenic acid. ebi.ac.ukresearcher.life A simple fluorometric method involves the application of a urine sample to a solid-phase extraction column to purify and concentrate the xanthurenic acid. ebi.ac.ukresearcher.life The fluorescence of the xanthurenic acid in the acidic eluate is then measured. ebi.ac.ukresearcher.life This method has shown linearity between 0.2 and 10.0 mg/L. researcher.life The fluorescence of xanthurenic acid is typically determined at an emission wavelength of 460–470 nm after excitation at 305 nm. nih.gov
The development of these methods has aimed to simplify the cumbersome steps of previous techniques. ebi.ac.ukresearcher.life Correlation studies have demonstrated a high degree of agreement between fluorometric methods and both HPLC and spectrophotometric procedures, with correlation coefficients of 0.99 and 0.98, respectively. researcher.life
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of xanthurenic acid in complex biological matrices. tandfonline.com
HPLC coupled with colorimetric detection is a validated method for determining xanthurenic acid levels. This technique often involves reacting the separated xanthurenic acid with a reagent to produce a colored product that can be quantified. researchgate.netd-nb.info For instance, a colorimetric method has been used to measure urinary xanthurenic acid excretion after an oral L-tryptophan load. researchgate.netd-nb.info While effective, it's noted that there isn't a single standard colorimetric method, with various approaches being used across different studies. d-nb.info
HPLC with electrochemical detection (HPLC-ED) offers a highly sensitive and selective method for analyzing xanthurenic acid and its precursors, such as 3-hydroxykynurenine. tandfonline.comtandfonline.com This technique is based on the electrochemical properties of the analytes. tandfonline.comtandfonline.com It has been successfully used to identify and quantify xanthurenic acid in biological samples, including mosquito larvae. tandfonline.comtandfonline.com The method can distinguish between different electrochemically active compounds based on their oxidation profiles at different voltages. tandfonline.com For example, a dual glassy carbon electrode can be used to separate and identify co-eluting analytes within the tryptophan metabolic pathways. brighton.ac.uk
| HPLC Detection Method | Principle | Application Example | Key Findings |
| Colorimetric Detection | Post-column reaction to form a colored product. | Measurement of urinary xanthurenic acid. researchgate.netd-nb.info | Reliable and reproducible results, though methods can vary. d-nb.info |
| Electrochemical Detection | Measures the current from oxidation/reduction of the analyte. | Identification and quantification in mosquito larvae and other biological tissues. tandfonline.comtandfonline.combrighton.ac.uk | High sensitivity and selectivity; can differentiate between co-eluting compounds. tandfonline.combrighton.ac.uk |
HPLC with Colorimetric Detection in Research Protocols
Mass Spectrometry (MS) Based Approaches for Comprehensive Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the comprehensive profiling and accurate quantification of xanthurenic acid and other metabolites. researchgate.netbevital.no In these methods, deuterated internal standards like xanthurenic acid-d4 play a crucial role. clearsynth.comaptochem.com
The use of a deuterated internal standard is essential for robust bioanalytical methods. aptochem.com It helps to control for variability in sample extraction, HPLC injection, and ionization. aptochem.com Ideally, the deuterated standard co-elutes with the analyte and has a sufficient mass increase to be distinguished from the natural isotopic distribution of the analyte. aptochem.com This allows for accurate quantification by comparing the response of the analyte to that of the known concentration of the internal standard. clearsynth.com
LC-MS/MS methods have been developed for the simultaneous determination of multiple tryptophan metabolites, including xanthurenic acid, in human plasma. researchgate.netbevital.no These assays can achieve low limits of detection, in the nanomolar range, and are suitable for large-scale epidemiological studies. researchgate.netbevital.no For instance, one method reported a limit of detection for xanthurenic acid between 0.4 and 7 nmol/L. researchgate.net Another study using gas chromatography-mass spectrometry (GC-MS) identified xanthurenic acid as a potential plasma biomarker in malignant mesothelioma. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the analysis of metabolites like xanthurenic acid in complex biological matrices. nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the reliable detection and quantification of low-concentration analytes. tandfonline.com In a typical LC-MS/MS setup, xanthurenic acid and its deuterated internal standard, this compound, are separated from other sample components on a reversed-phase column, such as a C18 column, before being introduced into the mass spectrometer. nih.govtandfonline.com
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. For xanthurenic acid, this often involves monitoring its transition in either positive or negative ionization mode, depending on the specific method. nih.gov The use of an internal standard like this compound, which co-elutes with the analyte but is distinguishable by its mass, is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov
Table 1: LC-MS/MS Parameters for Xanthurenic Acid and this compound
| Compound Name | Ion Mode | Parent Ion (m/z) | Daughter Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Source |
|---|---|---|---|---|---|---|
| Xanthurenic Acid | Negative | 203.79 | 160.03 | 25 | 20 | nih.gov |
| This compound | Negative | 207.93 | 163.84 | 25 | 20 | nih.gov |
| Xanthurenic Acid | Positive | 206.0 | 132.0 | - | 42 | nih.gov |
| Xanthurenic Acid | Positive | 206.1 | 132.1 / 136.1 | - | 30 / 26 | bevital.no |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for High-Throughput Analysis
For large-scale clinical and epidemiological studies, high-throughput analysis is essential. nih.govacs.org Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS, including shorter analysis times, improved resolution, and increased sensitivity. nih.govu-szeged.hu These methods often employ sub-2 µm particle size columns, which allow for faster separations without sacrificing efficiency. bevital.no
A typical UHPLC-MS/MS method for xanthurenic acid can have a total run time of less than 10 minutes, enabling the analysis of hundreds of samples per day. nih.govnih.gov For instance, one method achieved a retention time for xanthurenic acid of 2.73 minutes with a total run time of 8.5 minutes. nih.gov Another high-throughput method designed for multi-plate clinical studies had a chromatographic cycle time of just 7 minutes per sample. nih.govacs.org This efficiency is critical for metabolomic studies and the validation of biomarkers in large cohorts. lenus.ie
Application of Stable Isotope-Labeled Internal Standards (e.g., this compound) for Quantification and Matrix Effect Correction
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a fundamental practice in quantitative UHPLC-MS/MS analysis. tandfonline.commedchemexpress.com this compound is the deuterium-labeled counterpart of xanthurenic acid. medchemexpress.com Because SIL-IS have nearly identical physicochemical properties to their unlabeled analogues, they experience similar extraction efficiencies, ionization responses, and chromatographic retention. unizar.es
This co-elution and similar behavior allow the SIL-IS to effectively correct for variations that can occur during sample processing and analysis, most notably the matrix effect. acs.org The matrix effect, which is the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, is a significant source of error in quantitative mass spectrometry. acs.org By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to highly accurate and precise quantification. nih.gov Numerous studies analyzing tryptophan metabolites, including xanthurenic acid, in various biological fluids have successfully employed this compound for this purpose. nih.govbevital.nonih.govacs.org
Optimized Sample Preparation Methodologies for Biological Matrices in Research
The preparation of biological samples prior to LC-MS analysis is a critical step to remove interferences, such as proteins and phospholipids (B1166683), that can compromise the analytical results and damage the instrument. The choice of sample preparation technique depends on the complexity of the biological matrix.
Urinary Sample Processing Techniques
Urine is a relatively clean matrix compared to plasma or tissue, and sample preparation can often be straightforward. A common and effective method is "dilute and shoot," where the urine sample is simply diluted with a suitable solvent, centrifuged to remove particulates, and then injected into the LC-MS system. nih.govu-szeged.hu For instance, a 4 µL urine sample can be diluted with 200 µL of 0.1% formic acid. nih.gov In another method, 50 µL of urine supernatant was spiked with an internal standard solution and diluted to a final volume of 150 µL with water before analysis. nih.gov This minimal sample preparation is ideal for high-throughput screening of urinary metabolites. zivak.com
Plasma and Serum Sample Processing Protocols
Plasma and serum are more complex matrices due to their high protein content. Protein precipitation is the most common first step in sample preparation. researchgate.nettandfonline.com This is typically achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (often containing an acid like formic acid), to the plasma or serum sample. researchgate.netmdpi.com The mixture is vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analytes of interest, is collected for analysis. mdpi.com
For more comprehensive clean-up, especially in high-throughput settings, solid-phase extraction (SPE) is often used following protein precipitation. nih.govacs.org This two-step process effectively removes not only proteins but also lipids. nih.gov For example, a 96-well plate format can be used for hybrid-SPE, which enables the rapid clean-up of plasma and serum samples for large-scale studies. lenus.ie Another approach involves ultrafiltration to remove proteins after a heating step to deproteinate the samples. nih.gov In one validated method, serum samples were processed by protein precipitation, and the use of an isotope-labeled internal standard like this compound was shown to negate any significant matrix effects. researchgate.net
Brain Tissue Sample Processing and Extraction Methods
Analyzing metabolites in brain tissue requires homogenization and extraction steps. Brain tissue samples are first homogenized, often in a specific buffer. nih.govresearchgate.net Similar to plasma and serum, a protein precipitation step using an organic solvent is then employed to extract the small molecule metabolites, including xanthurenic acid. tandfonline.com The resulting extract is then centrifuged, and the supernatant is dried and reconstituted in a suitable solvent before injection into the LC-MS/MS system. tandfonline.com For example, samples of plasma, cerebrospinal fluid, or brain tissue can be spiked with deuterated internal standards, processed by protein precipitation, and analyzed by LC-MS/MS after being chromatographically separated on a C18 reversed-phase column. tandfonline.comtandfonline.com
Validation Parameters for Analytical Methods in Academic Research
The development of a reliable analytical method for xanthurenic acid necessitates a thorough validation process. This process is guided by established principles to ensure that the method is fit for its intended purpose. Key validation parameters for methods involving this compound include linearity and calibration, precision and accuracy, analytical recovery, and sensitivity. These parameters are critical for demonstrating that the method can produce dependable and reproducible data in academic research settings.
Linearity and Calibration Curve Establishment
The establishment of linearity is a fundamental step in the validation of quantitative analytical methods. This process demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. In the analysis of xanthurenic acid, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. nih.govunige.ch
The relationship between the analyte concentration and the analytical response is typically evaluated using a weighted (1/x) linear regression analysis. unige.ch The resulting calibration curve is characterized by its correlation coefficient (R²), which should ideally be close to 1, indicating a strong linear relationship. nih.govpolscientific.com For instance, in a liquid chromatography-mass spectrometry (LC-MS) based method, the linear range for xanthurenic acid has been established from 0.001 to 10 µM. nih.gov Another study utilizing ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) reported a linear range of 12 to 2400 ng/mL for xanthurenic acid. nih.gov These ranges are optimized to cover the expected physiological or pathological concentrations in biological fluids. lenus.ie
The use of a deuterated internal standard like this compound is crucial in constructing the calibration curve as it helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy of the quantification. nih.govnih.gov
Table 1: Linearity Parameters for Xanthurenic Acid Analysis
| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |
| LC-MS | 0.001 - 10 µM | > 0.99 | nih.gov |
| UHPLC-MS/MS | 12 - 2400 ng/mL | 0.999 | nih.gov |
| LC-MS/MS | 1 - 100,000 nmol/l (plasma) | Not specified | tandfonline.com |
| LC-MS/MS | 0.1 - 10,000 nmol/l (CSF & brain tissue) | Not specified | tandfonline.com |
| UHPLC-ESI-MS/MS | Not specified | > 0.990 | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Precision and Accuracy Assessments
Precision and accuracy are paramount in analytical method validation, ensuring the reliability and truthfulness of the measurements. Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates how close the measured value is to the true value. Both are typically assessed at different concentration levels, including the lower limit of quantification (LLOQ) and higher concentrations within the linear range. bevital.noacs.org
For methods quantifying xanthurenic acid using this compound as an internal standard, precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). bevital.noacs.org Accuracy is reported as the percentage of the nominal concentration. Regulatory guidelines often suggest an acceptance criterion of <15% for both precision (CV) and accuracy, except at the LLOQ where <20% is generally acceptable. bevital.noacs.org
Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples on the same day, while inter-day assessments involve analyzing them on different days to evaluate the method's robustness over time. unige.chpolscientific.com For example, one UHPLC-ESI-MS/MS method reported an analytical precision for all analytes, including xanthurenic acid, to be between 2.1% and 12.9%. bevital.noacs.org Another study demonstrated intra-day precision for all analytes ranging from 0.26% to 10.10%, with accuracy between 92% and 106%. nih.gov The inter-day precision in the same study ranged from 2.17% to 14.84%, with accuracy between 91% and 105%. nih.gov
Table 2: Precision and Accuracy Data for Xanthurenic Acid Quantification
| Parameter | Acceptance Criteria | Reported Value | Analytical Method | Reference |
| Precision (CV%) | ||||
| Intra-day | < 15% | 0.26% - 10.10% | UHPLC-MS/MS | nih.gov |
| Inter-day | < 15% | 2.17% - 14.84% | UHPLC-MS/MS | nih.gov |
| Overall | < 15% | 2.1% - 12.9% | UHPLC-ESI-MS/MS | bevital.noacs.org |
| Inter-assay (QC1) | < 15% | 4.392% | LC-MS | polscientific.com |
| Inter-assay (QC2) | < 15% | 3.905% | LC-MS | polscientific.com |
| Accuracy (%) | ||||
| Intra-day | 85% - 115% | 92% - 106% | UHPLC-MS/MS | nih.gov |
| Inter-day | 85% - 115% | 91% - 105% | UHPLC-MS/MS | nih.gov |
| At LLOQ | 80% - 120% | < 20% | UHPLC-ESI-MS/MS | bevital.noacs.org |
| Other QC levels | 85% - 115% | < 15% | UHPLC-ESI-MS/MS | bevital.noacs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Analytical Recovery Studies
Analytical recovery studies are performed to determine the efficiency of the extraction process of an analytical method. This is particularly important when analyzing complex biological matrices like plasma, serum, or urine, where the analyte of interest, such as xanthurenic acid, needs to be separated from other interfering substances. lenus.ie The use of a stable isotope-labeled internal standard like this compound is instrumental in these studies. bevital.noacs.org
Recovery is typically assessed by comparing the analytical response of an analyte spiked into a biological matrix before extraction with the response of the analyte spiked into the matrix after the extraction process. acs.org Since a true analyte-free matrix is often unavailable for endogenous metabolites, recovery can be estimated using the stable isotope-labeled internal standard. bevital.noacs.org
In several studies, the analytical recovery for metabolites in the tryptophan pathway, including xanthurenic acid, has been reported to be generally greater than 80%. lenus.ie One study specifically noted that the recoveries of all spiked metabolites were in the range of 82% to 115%. polscientific.com Another investigation found that at a medium spiked concentration, the recovery was over 80% in both plasma and urine. nih.gov These results indicate that the extraction procedures are effective in isolating xanthurenic acid from the biological matrix, leading to reliable quantification.
Table 3: Analytical Recovery of Xanthurenic Acid
| Biological Matrix | Recovery Range | Analytical Method | Reference |
| Plasma and Serum | Generally > 80% | LC-MS | lenus.ie |
| Plasma | 82% - 115% | LC-MS | polscientific.com |
| Plasma and Urine (medium spike) | > 80% | UHPLC-ESI-MS/MS | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Sensitivity Determination (Limits of Detection and Quantification)
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
For methods involving this compound, the LOQ is a critical parameter, especially when measuring low physiological or pathological concentrations. The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy, typically a coefficient of variation (CV) of less than 20%. bevital.no
In a novel UHPLC-MS method, the LOQ for xanthurenic acid was determined to be 12 ng/mL, with an LOD of 3.5 ng/mL. nih.gov Another LC-MS/MS method established a lower limit of quantification for xanthurenic acid at 250 nM in a standard sample. tandfonline.com These low detection and quantification limits demonstrate the high sensitivity of modern analytical techniques, enabling the measurement of even trace amounts of xanthurenic acid in biological samples. Calibration curves are specifically optimized to cover expected concentrations in biological fluids, with limits of detection often in the parts-per-billion (ppb) range. lenus.ie
Table 4: Sensitivity Parameters for Xanthurenic Acid Analysis
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 3.5 ng/mL | UHPLC-MS | nih.gov |
| Limit of Quantification (LOQ) | 12 ng/mL | UHPLC-MS | nih.gov |
| Lower Limit of Quantification (LLOQ) | 250 nM | LC-MS/MS | tandfonline.com |
| Limit of Detection | ppb range | LC-MS | lenus.ie |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Biochemical and Molecular Roles of Xanthurenic Acid in Biological Systems
Enzymatic Formation and Regulatory Mechanisms
The synthesis of xanthurenic acid is intricately regulated by a series of enzymes within the kynurenine (B1673888) pathway. Its production rate is not constant but is influenced by the activity of key enzymes and the availability of essential cofactors, which dictates the metabolic fate of tryptophan.
Xanthurenic acid is formed through the irreversible transamination of its immediate precursor, 3-hydroxykynurenine (3-HK). frontiersin.orgnih.govresearchgate.net This critical conversion is catalyzed by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs). frontiersin.orgmdpi.comencyclopedia.pub These are the same enzymes responsible for converting L-kynurenine into kynurenic acid (KYNA). frontiersin.orgnih.gov
Four isoforms of KAT (I, II, III, and IV) have been identified in mammalian tissues. mdpi.com Research using rat, mouse, and human brain tissue has demonstrated that KAT II, in particular, appears to be the primary enzyme responsible for the synthesis of xanthurenic acid in the central nervous system. mdpi.comfrontiersin.orgnih.gov This enzymatic action controls the diversion of 3-HK into xanthurenic acid, thereby influencing its concentration and subsequent biological effects. frontiersin.org Studies have confirmed this neosynthesis in vivo through methods like striatal microdialysis. nih.gov
The activity of kynurenine 3-monooxygenase (KMO) is a pivotal regulatory point in the kynurenine pathway that determines the balance between the synthesis of KYNA and xanthurenic acid. mdpi.comnih.gov KMO is the enzyme that converts L-kynurenine into 3-HK, the direct precursor for xanthurenic acid. encyclopedia.pubnih.govmdpi.com Therefore, KMO activity is essential for the production of xanthurenic acid and other downstream metabolites like quinolinic acid. mdpi.comiiarjournals.org
When KMO activity is high, more L-kynurenine is shunted towards the production of 3-HK, making the substrate available for KATs to synthesize xanthurenic acid. frontiersin.org Conversely, inhibition of KMO leads to an accumulation of L-kynurenine. nih.govnih.gov This surplus L-kynurenine is then preferentially metabolized by KATs into KYNA, resulting in increased KYNA levels and a theoretical decrease in the production of xanthurenic acid. researchgate.netmdpi.comnih.govnih.gov This inverse relationship makes KMO a crucial enzyme for modulating the KYNA/XA ratio, which may be critical for maintaining normal brain dopaminergic activity. researchgate.netnih.gov
| Enzyme/Factor | Role in Xanthurenic Acid (XA) Synthesis | Effect of Increased Activity/Presence | Effect of Decreased Activity/Presence |
|---|---|---|---|
| Kynurenine Aminotransferases (KATs) | Directly catalyzes the conversion of 3-hydroxykynurenine (3-HK) to XA. frontiersin.orgnih.gov | Increased XA synthesis (if 3-HK is available). | Decreased XA synthesis. |
| Kynurenine Monooxygenase (KMO) | Produces 3-HK, the precursor of XA, from L-kynurenine. encyclopedia.pubnih.gov | Increased availability of 3-HK, potentially leading to higher XA synthesis. frontiersin.org | Decreased 3-HK availability, leading to lower XA synthesis and higher kynurenic acid (KYNA) synthesis. researchgate.netnih.gov |
| Pyridoxal-5-Phosphate (Vitamin B6) | Acts as a crucial cofactor for both KATs and kynureninase. nih.govmdpi.com | Supports normal kynureninase activity, preventing excessive shunting of 3-HK to XA. oatext.commdpi.com | Impairs kynureninase activity more than KAT activity, leading to 3-HK accumulation and increased XA production. mdpi.comoatext.commdpi.com |
The availability of pyridoxal-5'-phosphate (P5P), the active form of vitamin B6, significantly influences the metabolic flow within the kynurenine pathway and, consequently, the production of xanthurenic acid. nih.govoatext.com P5P is an essential cofactor for several enzymes in this pathway, including kynureninase and the kynurenine aminotransferases (KATs). mdpi.commdpi.comdiva-portal.org
A deficiency in vitamin B6 leads to a functional impairment of these P5P-dependent enzymes. oatext.comcambridge.org Crucially, research indicates that kynureninase is more sensitive to P5P deficiency than the KAT enzymes. oatext.commdpi.com Kynureninase is responsible for metabolizing 3-HK further down the pathway toward quinolinic acid. mdpi.commdpi.com When its activity is impaired by a lack of P5P, its substrate, 3-HK, accumulates. cambridge.orgnih.gov This excess 3-HK is then diverted and increasingly converted into xanthurenic acid by the still-functioning KAT enzymes. mdpi.comoatext.commdpi.com This metabolic shift results in the elevated production and urinary excretion of xanthurenic acid, a classic indicator of vitamin B6 deficiency. oatext.comcambridge.orgnih.govjst.go.jp
Relationship with Kynurenine Monooxygenase (KMO) Activity
Neurobiological Mechanisms of Xanthurenic Acid Action
Xanthurenic acid is recognized as a neuroactive molecule that can modulate synaptic transmission and neuronal activity. ontosight.aifrontiersin.org Its effects are mediated through interactions with specific receptor systems in the brain, leading to changes in the release and activity of key neurotransmitters.
Research has shown that xanthurenic acid interacts with glutamatergic neurotransmission, notably by activating Group II metabotropic glutamate (B1630785) receptors (mGlu2/3) and potentially inhibiting the vesicular glutamate transporter. nih.govmdpi.comharvard.edu These interactions suggest a role for endogenous xanthurenic acid in physiological processes related to cognition and attention. nih.govresearchgate.net However, one of its most distinct roles appears to be its modulation of the dopamine (B1211576) system.
Xanthurenic acid has a significant and complex influence on the brain's dopaminergic systems, often acting in opposition to its structural relative, KYNA, which is known to inhibit dopamine release. researchgate.netmdpi.comnih.gov
Studies in rat models have demonstrated that acute, local administration of xanthurenic acid via microdialysis causes a dose-dependent stimulation of dopamine release in the prefrontal cortex. researchgate.netmdpi.comnih.gov A similar, though less pronounced, increase in dopamine was observed in the striatum. mdpi.com This stimulatory effect can be blocked by an XA-receptor antagonist, suggesting a receptor-mediated mechanism. researchgate.netmdpi.comnih.gov
In contrast to its acute effects, research on repeated administration reveals a different outcome. Daily administrations of xanthurenic acid were found to reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area (VTA) by 43%, a key region in the brain's reward and motivation circuitry. researchgate.netmdpi.comnih.gov No significant change was observed in the number of firing neurons in the substantia nigra. researchgate.netmdpi.com These findings suggest that xanthurenic acid plays a dual role, with acute exposure stimulating dopamine release while longer-term exposure may lead to a homeostatic reduction in the baseline activity of specific dopamine neuron populations. This complex modulation highlights the importance of the KYNA/XA ratio in maintaining balanced dopaminergic function. researchgate.netnih.gov
| Experimental Condition | Brain Region | Observed Effect | Magnitude of Effect |
|---|---|---|---|
| Acute local infusion (Microdialysis) | Prefrontal Cortex | Stimulated dopamine release. researchgate.netnih.gov | Four-fold increase with 20 µM XA. researchgate.netmdpi.com |
| Acute peripheral administration (Intraperitoneal) | Cortex and Striatum | Increased dopamine release. researchgate.netmdpi.comnih.gov | Dose-dependent increase. mdpi.com |
| Repeated/daily administration | Ventral Tegmental Area (VTA) | Reduced number of spontaneously firing dopaminergic neurons. researchgate.netnih.gov | 43% reduction. researchgate.netmdpi.com |
| Repeated/daily administration | Substantia Nigra | No significant change in the number of firing neurons. researchgate.netmdpi.comnih.gov | N/A |
Interactions with Neurotransmitter Systems in Research Models
Influence on Glutamatergic Systems (e.g., Metabotropic Glutamate Receptors mGlu2/3, Vesicular Glutamate Transporters)
Xanthurenic acid has been identified as a modulator of the glutamatergic system, a major excitatory neurotransmitter system in the brain. Research indicates that it can act as an agonist for Group II metabotropic glutamate receptors (mGlu2/3). nih.govebi.ac.uk These receptors are involved in the negative modulation of glutamate release, and their activation by xanthurenic acid can lead to a reduction in synaptic transmission. nih.govnih.gov Systemic administration of xanthurenic acid in animal models has produced antipsychotic-like effects, a response that is dependent on the presence of mGlu2 receptors and can be blocked by an mGlu2/3 receptor antagonist. nih.gov
In addition to its receptor activity, xanthurenic acid is a known inhibitor of vesicular glutamate transporters (VGLUTs). ebi.ac.uknih.gov VGLUTs are responsible for packaging glutamate into synaptic vesicles for subsequent release. By inhibiting VGLUTs, xanthurenic acid can decrease the amount of glutamate available for neurotransmission. researchgate.net Some studies suggest that the modulatory effects of xanthurenic acid on synaptic transmission, particularly in the hippocampus, may be primarily due to VGLUT inhibition rather than direct activation of mGlu2/3 receptors. nih.govresearchgate.net This is supported by findings where an mGlu2/3 receptor antagonist did not block the effects of xanthurenic acid on field excitatory postsynaptic potentials. nih.gov
Table 1: Investigated Effects of Xanthurenic Acid on Glutamatergic System Components
| Component | Observed Effect | Supporting Evidence |
|---|---|---|
| Metabotropic Glutamate Receptors mGlu2/3 | Agonist activity | nih.govebi.ac.uk |
| Vesicular Glutamate Transporters (VGLUTs) | Inhibition | ebi.ac.uknih.govresearchgate.net |
Identification and Characterization of Putative G-Protein-Coupled Receptors (GPCRs) for Xanthurenic Acid
Beyond its interaction with glutamate receptors, there is mounting evidence for the existence of a specific G-protein-coupled receptor (GPCR) for xanthurenic acid in the brain. plos.orgnih.govnih.gov Binding studies using radiolabeled xanthurenic acid have revealed specific binding sites in the rat brain. plos.org These binding sites exhibit pharmacological properties consistent with GPCRs. plos.orgnih.gov Functional studies in the NCB-20 neuronal cell line, which does not express glutamate-induced calcium signals, have shown that xanthurenic acid can elicit responses through the activation of cationic channels, leading to an increase in intracellular calcium concentration. plos.orgnih.gov This suggests a signaling mechanism initiated by the binding of xanthurenic acid to its own GPCR, which then triggers downstream events. plos.orgnih.gov The existence of a specific receptor strengthens the argument for xanthurenic acid's role as a signaling molecule in the central nervous system. nih.gov
Role in Synaptic Signaling and Neuromodulation Pathways
The presence of xanthurenic acid in synaptic terminals and its release upon electrical stimulation strongly suggest its involvement in synaptic signaling and neuromodulation. nih.govnih.gov It is considered a neuroactive compound derived from the kynurenine pathway. plos.org Research has demonstrated that xanthurenic acid can modulate both glutamatergic and dopaminergic systems. nih.gov For instance, local infusion of xanthurenic acid into the rat prefrontal cortex has been shown to stimulate dopamine release in a dose-dependent manner, an effect that can be blocked by a specific antagonist for the putative xanthurenic acid receptor. mdpi.comnih.gov This contrasts with its structural analog, kynurenic acid, which is known to inhibit dopamine release. nih.gov The balance between xanthurenic acid and kynurenic acid may therefore be a critical factor in regulating brain neurochemistry. nih.gov
Brain Distribution, Transport Mechanisms, and Blood-Brain Barrier Permeability
Xanthurenic acid is present in the mammalian brain in micromolar concentrations, with a heterogeneous distribution across different regions. researchgate.netnih.gov Notably, it has the ability to cross the blood-brain barrier. researchgate.netnih.gov Following peripheral administration, its concentration significantly increases in various brain areas, including the frontal cortex and striatum. researchgate.netmdpi.com This indicates the presence of transport mechanisms that facilitate its entry into the central nervous system. nih.gov Studies have identified an active vesicular transport process that accumulates xanthurenic acid in presynaptic terminals, a process that is inhibited by bafilomycin and nigericin. nih.gov Furthermore, a neuronal transport mechanism that is partially dependent on ATP, sodium, and chloride ions has been described and is thought to be involved in clearing extracellular xanthurenic acid. nih.gov The presence of zinc ions has been shown to enhance both the neuronal and vesicular transport of xanthurenic acid. nih.gov
Table 2: Brain Distribution and Transport of Xanthurenic Acid
| Characteristic | Description | Key Findings |
|---|---|---|
| Brain Presence | Heterogeneously distributed in micromolar concentrations. | researchgate.netnih.gov |
| Blood-Brain Barrier | Permeable. | researchgate.netnih.gov |
| Transport | Active vesicular and neuronal transport mechanisms. | nih.gov |
| Modulators | Transport enhanced by zinc ions. | nih.gov |
Role in Oxidative Stress and Redox Homeostasis Research
Investigation of Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Activity
Xanthurenic acid has been investigated for its role in oxidative stress and has demonstrated both antioxidant and pro-oxidant properties depending on the experimental conditions. researchgate.netnih.gov It has been shown to act as a scavenger of reactive oxygen species (ROS), such as peroxyl radicals. plos.orgplos.org This antioxidant activity is notably pH-dependent, with a marked increase in its ability to inhibit lipid peroxidation as the pH becomes slightly alkaline (from 7.0 to 7.5 or 8.0). plos.org This property is physiologically relevant as such pH conditions can be found in certain biological compartments like the insect midgut during blood digestion. plos.org However, some studies have also reported pro-oxidant effects, where xanthurenic acid, particularly in the presence of transition metals, can contribute to the generation of ROS and oxidative damage to DNA. zrtlab.comresearchgate.net
Characterization of Coordination Complex Formation with Metal Ions (e.g., Iron, Zinc)
A key aspect of xanthurenic acid's chemistry that influences its biological activity is its ability to form coordination complexes with metal ions, notably iron and zinc. nih.govresearchgate.net This chelating property is linked to its dual role as both an antioxidant and a pro-oxidant. nih.govzrtlab.com Xanthurenic acid can form stable complexes with both ferrous (FeII) and ferric (FeIII) ions. nih.govnih.gov By binding to iron, it can prevent iron from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals, thus exerting an antioxidant effect. nih.gov The formation of these complexes is also thought to be involved in its transport and distribution. nih.govresearchgate.net Conversely, the xanthurenic acid-iron complex itself can, under certain conditions, promote the generation of ROS. researchgate.net Its ability to chelate zinc is also significant, as zinc is an important modulator of synaptic transmission and enzymatic activity. nih.gov
Table 3: Metal Ion Interactions of Xanthurenic Acid
| Metal Ion | Interaction Type | Implication |
|---|---|---|
| Iron (FeII, FeIII) | Coordination Complex Formation | nih.govresearchgate.netnih.gov |
| Zinc (Zn) | Coordination Complex Formation | nih.govresearchgate.net |
Diverse Biological Activities of Xanthurenic Acid
Xanthurenic acid, a metabolite of the tryptophan-kynurenine pathway, demonstrates a range of biological activities across different organisms. Its functions are notably diverse, from playing a crucial role in the physiology of insects to its involvement in metabolic processes in mammals. This section explores specific roles of xanthurenic acid and its derivatives in insect physiology, natriuretic processes, and its interplay with glucose metabolism.
In the mosquito Aedes aegypti, a vector for diseases like dengue and yellow fever, xanthurenic acid plays a vital protective role in the midgut following a blood meal. nih.govresearchgate.net The digestion of blood releases large amounts of heme and iron, which are pro-oxidant molecules that can cause significant oxidative stress to the midgut epithelial cells. nih.govresearchgate.netplos.org Research has shown that xanthurenic acid is produced in the mosquito's digestive system after a blood meal, reaching millimolar concentrations around 24 hours post-feeding, which coincides with peak digestive activity. nih.govresearchgate.net
This production of xanthurenic acid is a key adaptation to a blood-feeding habit. nih.govresearchgate.net It acts as an antioxidant by chelating both heme and iron, a process that is particularly effective at the slightly alkaline pH of the insect midgut (pH 7.5-8.0). nih.govresearchgate.net This chelating action inhibits the oxidation of phospholipids (B1166683) induced by heme and iron, thereby protecting the midgut cells from damage. nih.govresearchgate.net In mosquito strains unable to produce xanthurenic acid, such as the White Eye strain which lacks kynurenine hydroxylase, there is a marked increase in midgut epithelial cell death. nih.govresearchgate.net Supplementing the blood meal of these mosquitos with xanthurenic acid reverses this effect, confirming its protective function. nih.govresearchgate.net Furthermore, the kynurenine pathway, which produces xanthurenic acid, has been implicated in regulating the host/microbiota interface and midgut homeostasis in Aedes aegypti. nih.gov
Beyond its role in digestion, xanthurenic acid is a critical signaling molecule for the maturation of gametes, particularly in the context of malaria transmission. asm.orgfrontiersin.org In Plasmodium parasites, the causative agents of malaria, the transition from dormant gametocytes to mature gametes is a necessary step for sexual reproduction within the mosquito vector. nih.govspringernature.com This process, known as gametogenesis, is triggered by environmental cues within the mosquito midgut, namely a drop in temperature and the presence of xanthurenic acid. asm.orgfrontiersin.orgnih.govspringernature.com Xanthurenic acid acts as a gametocyte-activating factor, initiating a signaling cascade that leads to the rapid development of male and female gametes. asm.orgfrontiersin.orgnih.gov In male Plasmodium falciparum gametocytes, this activation leads to exflagellation, a process involving DNA replication and the formation of motile male gametes. asm.org The signaling pathway involves a rapid increase in cytosolic calcium, which is triggered by xanthurenic acid. nih.gov This calcium signal is then translated into a cellular response by a calcium-dependent protein kinase (CDPK4), which is essential for cell cycle progression in the male gametocyte and subsequent transmission of the parasite. nih.gov
Table 1: Research Findings on the Role of Xanthurenic Acid in Aedes aegypti Midgut
| Finding | Experimental Observation | Significance | References |
|---|---|---|---|
| Production after Blood Meal | Xanthurenic acid concentration reaches millimolar levels in the midgut 24 hours after a blood meal. | Coincides with peak digestive activity and release of pro-oxidant heme and iron. | nih.govresearchgate.net |
| Antioxidant Activity | Xanthurenic acid chelates heme and iron, inhibiting phospholipid oxidation. | Protects midgut epithelial cells from oxidative damage. | nih.govresearchgate.net |
| Cell Protection | Supplementation with xanthurenic acid reverses increased cell death in mosquito strains unable to produce it. | Confirms the protective role of xanthurenic acid in the midgut. | nih.govresearchgate.net |
| Midgut Homeostasis | The kynurenine pathway, producing xanthurenic acid, helps regulate the midgut's microbial balance. | Important for overall mosquito health and physiology. | nih.gov |
Table 2: Role of Xanthurenic Acid in Plasmodium Gamete Maturation
| Process | Role of Xanthurenic Acid | Mechanism | References |
|---|---|---|---|
| Gametogenesis | Acts as a gametocyte-activating factor. | Triggers the differentiation of dormant gametocytes into mature gametes. | asm.orgfrontiersin.orgnih.govspringernature.complos.org |
| Exflagellation (Male Gametes) | Initiates the process of male gamete formation. | Leads to DNA replication and the emergence of motile gametes. | asm.org |
| Signal Transduction | Induces a rapid rise in cytosolic calcium. | The calcium signal is mediated by calcium-dependent protein kinase 4 (CDPK4) to regulate the cell cycle. | nih.gov |
Derivatives of xanthurenic acid have been identified as endogenous molecules involved in the regulation of sodium excretion by the kidneys, a process known as natriuresis. frontiersin.orgnih.govpnas.org Specifically, xanthurenic acid 8-O-β-d-glucoside and xanthurenic acid 8-O-sulfate have been isolated from human urine and identified as natriuretic hormones. frontiersin.orgnih.govpnas.org These compounds were discovered through activity-guided fractionation of urine, with their structures confirmed by nuclear magnetic resonance (NMR) spectroscopy. nih.govpnas.org
Both xanthurenic acid 8-O-β-d-glucoside and 8-O-sulfate have been shown to cause a significant and sustained increase in sodium excretion when administered to rats. nih.govpnas.orgnih.gov This natriuretic effect occurs without a significant change in renal hemodynamics or arterial blood pressure, suggesting a direct action on the renal tubules. nih.gov The proposed mechanism of action involves the inhibition of sodium transport, potentially through the blockade of the epithelial sodium channel (ENaC) and/or the Na-K-ATPase enzyme. frontiersin.org
The identification of these xanthurenic acid derivatives as natriuretic agents provides a potential explanation for a long-observed physiological phenomenon: the ability of the kidney to excrete a sodium load even when the primary regulators of sodium balance, the glomerular filtration rate and aldosterone, are controlled. nih.govpnas.org The fact that these are derivatives of tryptophan, an essential amino acid, suggests they may be evolutionarily ancient signaling molecules. nih.govpnas.org
Table 3: Natriuretic Properties of Xanthurenic Acid Derivatives
| Compound | Source | Observed Effect in Rats | Proposed Mechanism | References |
|---|---|---|---|---|
| Xanthurenic Acid 8-O-β-d-glucoside | Isolated from human urine. | Significant and sustained natriuresis and diuresis. | Inhibition of sodium transport (e.g., ENaC, Na-K-ATPase). | frontiersin.orgnih.govpnas.orgnih.govfrontiersin.orgnih.gov |
| Xanthurenic Acid 8-O-sulfate | Isolated from human urine. | Substantial and sustained natriuresis. | Inhibition of sodium transport. | frontiersin.orgnih.govpnas.orgfrontiersin.orgnih.gov |
Research has explored the relationship between xanthurenic acid and the function of insulin (B600854), a key hormone in glucose metabolism. Studies have shown that xanthurenic acid can form a complex with insulin. nih.gov This complex exhibits immunological properties similar to native zinc-insulin. nih.gov However, the hormonal activity of the xanthurenic acid-insulin complex on glucose metabolism in adipose tissue is reduced compared to native insulin. nih.gov Interestingly, the addition of zinc ions can increase the activity of this complex. nih.gov
Further investigations into the effects of the xanthurenic acid-insulin complex revealed that its activity on blood sugar levels in rabbits is approximately half that of native insulin. oup.com The formation of this complex also leads to a decrease in insulin's effectiveness in promoting glucose uptake by both epididymal fat pads and isolated diaphragms in rats. oup.com
More recent clinical research has highlighted associations between circulating levels of xanthurenic acid and markers of glucose homeostasis. In a study of women with obesity undergoing bariatric surgery, a decrease in xanthurenic acid concentrations one year after surgery was positively associated with an improvement in insulin sensitivity. plos.org This suggests that a reduction in the production of xanthurenic acid may contribute to improved glucose control. plos.org Additionally, some studies have reported increased plasma levels of xanthurenic acid in individuals with type 2 diabetes, further suggesting a potential link between this metabolite and dysregulated glucose metabolism. nih.gov These findings point towards a complex interplay where xanthurenic acid may modulate insulin action and be associated with metabolic health.
Table 4: Effects of Xanthurenic Acid on Insulin and Glucose Metabolism
| Research Area | Key Finding | Experimental Model/Study Type | References |
|---|---|---|---|
| Xanthurenic Acid-Insulin Complex | Forms a complex with insulin, reducing its hormonal activity on glucose metabolism in adipose tissue. | In vitro studies on adipose tissue. | nih.gov |
| Blood Sugar Regulation | The xanthurenic acid-insulin complex has about 50% of the activity of native insulin on blood sugar levels. | Rabbit studies. | oup.com |
| Glucose Uptake | The complex decreases insulin-mediated glucose uptake in fat pads and diaphragms. | Rat tissue studies. | oup.com |
| Clinical Association | Decreased xanthurenic acid levels post-bariatric surgery are associated with improved insulin sensitivity. | Human clinical study. | plos.org |
| Diabetes Link | Elevated plasma levels of xanthurenic acid have been observed in patients with type 2 diabetes. | Human clinical study. | nih.gov |
Xanthurenic Acid in Pathophysiological Research Models
Investigations in Neuropsychiatric Research Models
Xanthurenic acid, a metabolite of the kynurenine (B1673888) pathway, is implicated in the pathophysiology of various neuropsychiatric and neurodegenerative diseases. researchgate.netmdpi.comnih.gov Research has increasingly focused on the dysregulation of the kynurenine pathway as a contributing factor to these conditions.
Dysregulation of the kynurenine pathway (KP), the primary metabolic route of the essential amino acid tryptophan, has been linked to several neuropsychiatric disorders. cpn.or.kruib.no Metabolites of this pathway are known to be neuroactive and can influence neurotransmitter systems. researchgate.net
In the context of schizophrenia and bipolar disorder, alterations in KP metabolites are considered a transdiagnostic feature. nih.gov Studies have reported reduced serum levels of xanthurenic acid in individuals at ultra-high risk for psychosis and in patients with schizophrenia. researchgate.net This suggests that diminished levels of xanthurenic acid could be a trait marker for schizophrenia. researchgate.netuio.no The pro-inflammatory cytokines interleukin (IL)-1β and IL-6, which are elevated in schizophrenia and bipolar disorder, can stimulate the production of kynurenic acid, another key KP metabolite. researchgate.net Elevated brain levels of kynurenic acid are associated with psychotic symptoms and cognitive impairments, partly due to its antagonistic effects on NMDA and α7 nicotinic receptors. cpn.or.krresearchgate.netmdpi.com
In neurodegenerative conditions like Alzheimer's and Parkinson's disease, the KP is also implicated. mdpi.commdpi.com For instance, in patients with mild dementia, a non-linear relationship has been observed between kynurenine levels and cognitive performance, while a higher ratio of kynurenic acid to kynurenine was associated with more severe neuropsychiatric symptoms over time. uib.nonih.gov Xanthurenic acid itself has been found to activate metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3), which are involved in modulating glutamate release, a key process in neuronal function and excitotoxicity. nih.govucc.ie
Table 1: Key Findings on Kynurenine Pathway Dysregulation in Neuropsychiatric Models
| Condition | Key Finding | Implication | Reference(s) |
| Schizophrenia/Bipolar Disorder | Reduced serum levels of xanthurenic acid and other metabolites downstream of the enzyme KMO. | May serve as a trait marker for these disorders. | nih.govresearchgate.netuio.no |
| Schizophrenia/Bipolar Disorder | Elevated brain levels of kynurenic acid, potentially driven by pro-inflammatory cytokines. | Associated with psychotic symptoms and cognitive deficits. | cpn.or.krresearchgate.net |
| Mild Dementia | Non-linear relationship between kynurenine and cognitive performance. | Both high and low levels of kynurenine are linked to poorer cognitive outcomes. | uib.nonih.gov |
| Neurodegeneration | Xanthurenic acid activates mGlu2 and mGlu3 receptors. | Potential role in modulating glutamatergic neurotransmission. | nih.govucc.ie |
Xanthurenic acid has been shown to directly modulate the brain's dopaminergic system, which is often dysfunctional in neuropsychiatric disorders. researchgate.netnih.gov Unlike its structurally related compound, kynurenic acid, which generally inhibits dopamine (B1211576) release, xanthurenic acid exhibits a stimulatory effect in certain brain regions. researchgate.netnih.govnih.gov
In vivo studies using animal models have provided detailed insights into these effects:
Stimulation of Dopamine Release: Acute local infusions of xanthurenic acid into the rat prefrontal cortex via microdialysis resulted in a dose-dependent increase in dopamine release. researchgate.netnih.gov A four-fold increase was observed at a concentration of 20 µM. researchgate.netnih.gov This effect was blocked by an antagonist of the xanthurenic acid receptor, NCS-486. researchgate.netmdpi.com
Peripheral Administration Effects: Intraperitoneal administration of xanthurenic acid, which increases its concentration in the brain, also led to a dose-dependent increase in dopamine levels in both the cortex and the striatum. mdpi.comnih.gov
Effects of Repeated Administration: In contrast to its acute effects, repeated daily administration of xanthurenic acid was found to reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43%, while not affecting neurons in the substantia nigra. researchgate.netnih.gov
These findings suggest that the balance between xanthurenic acid and kynurenic acid may be crucial for maintaining normal dopaminergic activity. nih.govnih.gov An imbalance in the ratio of these two metabolites could lead to dopaminergic dysfunctions relevant to psychotic diseases. nih.gov
Table 2: Effects of Xanthurenic Acid on Dopaminergic Activity in Animal Models
| Experimental Model | Administration Route | Brain Region | Observed Effect | Reference(s) |
| Rat | Acute local infusion (microdialysis) | Prefrontal Cortex | Dose-dependent stimulation of dopamine release (4-fold increase at 20 µM). | researchgate.netnih.gov |
| Rat | Peripheral (intraperitoneal) injection | Cortex and Striatum | Dose-dependent increase in dopamine tissue content. | mdpi.comnih.gov |
| Rat | Repeated daily administration | Ventral Tegmental Area | 43% reduction in the number of spontaneously firing dopaminergic neurons. | researchgate.netnih.gov |
| Rat | Repeated daily administration | Substantia Nigra | No significant change in the number of firing neurons. | researchgate.netnih.gov |
Kynurenine Pathway Dysregulation in Models of Neuropsychiatric Conditions (e.g., schizophrenia, bipolar disorder, neurodegeneration)
Research in Inflammatory and Autoimmune Conditions
The kynurenine pathway is significantly implicated in the pathogenesis of Inflammatory Bowel Disease (IBD). nih.govmdpi.com Tryptophan metabolism is crucial for regulating immune responses and maintaining gut homeostasis. mdpi.combmj.com
Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for IBD, have revealed significant dysregulation of the KP:
In DSS-induced colitis, a negative correlation has been observed between the levels of xanthurenic acid and kynurenic acid and the severity of intestinal inflammation. bmj.combmj.com
Treatment with xanthurenic acid or kynurenic acid has been shown to have a protective effect in colitis models. bmj.com
The mechanism of this protection involves the activation of the Aryl hydrocarbon Receptor (AhR), which in turn promotes the production of the anti-inflammatory cytokine IL-22, enhances intestinal epithelial cell proliferation, and supports tissue repair. bmj.combmj.com
In human IBD, lower levels of xanthurenic acid and kynurenic acid were predictive of relapse in patients in remission, highlighting their potential protective role. bmj.com
Conversely, other metabolites in the pathway, such as quinolinic acid, are positively correlated with inflammation. bmj.com This suggests that the direction of tryptophan degradation along the KP is a critical factor in IBD pathology. medrxiv.org
Table 3: Kynurenine Pathway Alterations in IBD Research Models
| Model/Condition | Metabolite(s) | Correlation with Inflammation | Implication | Reference(s) |
| DSS-induced Colitis (mice) | Xanthurenic Acid, Kynurenic Acid | Negative | Protective role; levels decrease with increased inflammation. | bmj.combmj.com |
| DSS-induced Colitis (mice) | Quinolinic Acid, Kynurenine | Positive | Pro-inflammatory role; levels increase with increased inflammation. | bmj.com |
| Human IBD (remission) | Xanthurenic Acid, Kynurenic Acid | Negative | Lower levels are predictive of disease relapse. | bmj.com |
| DSS-induced Colitis (mice) | Tryptophan, 3-hydroxyanthranilic acid | Decreased levels | Indicates dysregulation of the tryptophan metabolic pathway. | nih.govfrontiersin.org |
Aberrations in the tryptophan-kynurenine metabolic system are also observed in animal models of demyelination, which are used to study diseases like multiple sclerosis (MS). nih.govnih.gov The cuprizone (B1210641) (CPZ)-induced demyelination model in mice, which simulates progressive MS, has been instrumental in this research. nih.govnih.gov
Investigations in the CPZ model have consistently shown a suppression of the kynurenine pathway:
During the demyelination phase (after 5 weeks of CPZ treatment), a significant reduction in the plasma levels of xanthurenic acid, kynurenic acid, and 3-hydroxykynurenine was observed. nih.govnih.govresearchgate.net
In the brain, levels of 3-hydroxykynurenine and anthranilic acid were also significantly reduced. nih.govnih.gov
Similarly, decreased concentrations of xanthurenic acid, kynurenic acid, and 3-hydroxy-L-kynurenine were found in visceral organs such as the liver, kidney, heart, and lungs at the end of the poisoning period. researchgate.netmdpi.com
These findings suggest that the profile of KP metabolites could potentially serve as a biomarker for progressive MS. nih.gov
Table 4: Kynurenine Metabolite Changes in the Cuprizone Model of Demyelination
| Sample Type | Metabolite | Change at 5 Weeks of Treatment | Reference(s) |
| Plasma | Xanthurenic Acid | Significant Reduction | nih.govnih.govresearchgate.net |
| Plasma | Kynurenic Acid | Significant Reduction | nih.govnih.govresearchgate.net |
| Plasma | 3-Hydroxykynurenine | Significant Reduction | nih.govnih.govresearchgate.net |
| Brain | 3-Hydroxykynurenine | Significant Reduction | nih.govnih.gov |
| Brain | Anthranilic Acid | Significant Reduction | nih.govnih.gov |
| Visceral Organs | Xanthurenic Acid | Marked Reduction | researchgate.netmdpi.com |
| Visceral Organs | Kynurenic Acid | Marked Reduction | researchgate.netmdpi.com |
Role of Kynurenine Pathway Dysregulation in Inflammatory Bowel Disease (IBD) Research Models
Metabolic Dysregulation Studies and Pathways
Xanthurenic acid is increasingly recognized for its role in broader metabolic dysregulation, extending beyond the specific disease models discussed above. The kynurenine pathway is closely linked to inflammation, immune response, and cellular energy metabolism, making its metabolites relevant to a range of systemic conditions. cpn.or.krresearchgate.net
One significant area of research is the link between the kynurenine pathway and type 2 diabetes (T2D). researchgate.net Studies have found that plasma levels of xanthurenic acid and kynurenic acid are higher in patients with T2D compared to non-diabetic individuals. researchgate.net This overproduction of diabetogenic KP metabolites may be triggered by chronic stress or low-grade inflammation, both of which are risk factors for T2D. researchgate.net This suggests that downstream metabolites of the kynurenine pathway could serve as biomarkers for T2D. researchgate.netbohrium.com
Furthermore, xanthurenic acid is involved in fundamental cellular processes:
Redox Homeodynamics: Both xanthurenic acid and kynurenic acid can participate in redox reactions and form coordination complexes with iron ions, suggesting they play a role in maintaining tissue redox homeostasis, which is crucial for preventing cellular damage associated with neurodegenerative diseases. mdpi.com
Glutamate Receptor Interaction: Xanthurenic acid acts as an agonist at mGlu2 and mGlu3 metabotropic glutamate receptors, which are important for regulating neurotransmission in the central nervous system and other tissues. nih.govucc.ie
Purinergic System: In psychotic disorders, increased levels of xanthine (B1682287) have been observed, pointing to a dysfunction in the purinergic system. uio.no While not a direct component, the metabolic pathways involving xanthine and xanthurenic acid are part of a complex network influencing brain energy metabolism and neurotransmission. uio.no
Tetrahydrobiopterin (BH4) Synthesis: Xanthurenic acid has been shown to inhibit sepiapterin (B94604) reductase, an enzyme involved in the synthesis of BH4. frontiersin.org Since BH4 is an essential cofactor for the production of monoamine neurotransmitters like dopamine and serotonin, this inhibition provides a direct link between KP dysregulation and impaired monoamine synthesis during inflammatory conditions. frontiersin.org
Research into Xanthurenic Acid's Role in Models of Insulin (B600854) Resistance and Diabetes Pathogenesis
Xanthurenic acid has been a subject of investigation in the context of insulin resistance and the development of diabetes. Research in this area has pointed to its potential role as a diabetogenic agent, with several studies highlighting its association with metabolic dysregulation.
Elevated levels of xanthurenic acid have been observed in models of diabetes. For instance, increased urinary excretion of xanthurenic acid has been reported in patients with type 2 diabetes when compared to healthy individuals. wikipedia.orgnih.gov Furthermore, in experimental rat models, the administration of xanthurenic acid has been shown to induce diabetes. wikipedia.orgmdpi.com This diabetogenic effect is thought to be mediated, at least in part, by the ability of xanthurenic acid to form chelate complexes with insulin. These xanthurenic acid-insulin complexes, while antigenically similar to insulin, exhibit a significantly lower biological activity, estimated to be around 49% that of pure insulin. wikipedia.orgwikipathways.org This reduction in insulin activity can contribute to a state of insulin resistance.
Further evidence linking xanthurenic acid to diabetes pathogenesis comes from studies on diabetic complications. For example, increased serum levels of xanthurenic acid's precursors, kynurenine and 3-hydroxykynurenine, have been found in patients with diabetic retinopathy. wikipedia.orgmdpi.com The metabolism of tryptophan along the kynurenine pathway is a key area of focus. A deficiency in pyridoxal-5-phosphate (P5P), the active form of vitamin B6, can lead to a diversion of this pathway away from the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and towards the excessive formation of xanthurenic acid. wikipedia.org This metabolic shift is proposed as a potential mechanism contributing to insulin resistance. wikipedia.org In fact, some studies have identified xanthurenic acid in individuals in a pre-diabetic state. wikipathways.org
The following table summarizes key research findings on the role of xanthurenic acid in models of insulin resistance and diabetes.
| Research Finding | Model System/Population | Reference(s) |
| Increased urinary excretion of xanthurenic acid. | Type 2 Diabetes Patients | wikipedia.orgnih.gov |
| Induction of experimental diabetes. | Rat Models | wikipedia.orgmdpi.com |
| Formation of chelate complexes with insulin, reducing its biological activity by approximately 49%. | In vitro/Experimental | wikipedia.orgwikipathways.org |
| Increased serum levels of xanthurenic acid precursors (kynurenine, 3-hydroxykynurenine). | Diabetic Retinopathy Patients | wikipedia.orgmdpi.com |
| Deficiency of pyridoxal-5-phosphate (vitamin B6) shunts tryptophan metabolism towards xanthurenic acid production. | Metabolic Pathway Analysis | wikipedia.org |
| Identification in pre-diabetic subjects. | Human Subjects | wikipathways.org |
Connections to Nicotinamide Adenine Dinucleotide (NAD) Metabolism in Research Models
The metabolic pathway of xanthurenic acid is intrinsically linked to the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production. Xanthurenic acid is a metabolite within the kynurenine pathway, which is the primary route for the de novo synthesis of NAD+ from the essential amino acid tryptophan. wikipedia.orgmdpi.com
Under normal physiological conditions, the kynurenine pathway proceeds towards the production of quinolinic acid, a precursor to NAD+. mdpi.com However, the pathway has several branch points. One such branch leads from 3-hydroxykynurenine to the formation of xanthurenic acid, a reaction catalyzed by kynurenine aminotransferases. nih.gov The diversion of the pathway towards xanthurenic acid production occurs at the expense of NAD+ synthesis.
A critical factor influencing this metabolic diversion is the availability of pyridoxal-5-phosphate (P5P), the active form of vitamin B6. P5P is a necessary cofactor for the enzyme kynureninase, which catalyzes a key step in the main pathway leading to NAD+ production. nih.gov A deficiency in P5P can impair the function of kynureninase, thereby shunting the metabolic flow towards the synthesis of xanthurenic acid from 3-hydroxykynurenine. wikipedia.orgnih.gov This inverse relationship highlights that conditions promoting the formation of xanthurenic acid can simultaneously lead to a reduction in the de novo synthesis of NAD+. nih.gov
Research has also shown that some downstream products of the kynurenine pathway, including xanthurenic acid, can provide feedback that may indirectly influence enzyme activity within the pathway. scbt.com The interplay between these metabolites is complex and an area of ongoing investigation. For instance, studies in Drosophila have demonstrated that while xanthurenic acid is a significant product of tryptophan metabolism, only small amounts of labeled tryptophan are incorporated into NAD+, suggesting a tightly regulated and compartmentalized pathway. nih.gov
The table below outlines the key connections between xanthurenic acid and NAD+ metabolism based on research models.
| Connection | Key Enzymes/Cofactors Involved | Implication in Research Models | Reference(s) |
| Xanthurenic acid is a side-branch metabolite of the kynurenine pathway, the main pathway for de novo NAD+ synthesis. | Kynurenine Aminotransferases | The production of xanthurenic acid represents a diversion from the main NAD+ synthesis route. | wikipedia.orgnih.gov |
| Deficiency of pyridoxal-5-phosphate (P5P), the active form of vitamin B6, shunts the pathway towards xanthurenic acid production. | Kynureninase, P5P | P5P deficiency impairs a critical step in the NAD+ synthesis pathway, leading to increased formation of xanthurenic acid. | wikipedia.orgnih.gov |
| Increased xanthurenic acid formation can occur at the expense of NAD+ production. | Kynureninase, Kynurenine Aminotransferases | Highlights an inverse metabolic relationship between xanthurenic acid and de novo NAD+ synthesis. | nih.gov |
| Downstream products of the kynurenine pathway, including xanthurenic acid, may have feedback effects on the pathway. | Kynureninase | Suggests a complex regulatory network within the kynurenine pathway. | scbt.com |
Future Directions and Emerging Research Avenues for Xanthurenic Acid
Elucidation of Novel Xanthurenic Acid Receptors and Associated Signaling Pathways
A primary focus of future research is the identification and characterization of specific receptors for xanthurenic acid and their downstream signaling cascades. While some studies have suggested that xanthurenic acid may act as a ligand for certain G-protein-coupled receptors (GPCRs), the full spectrum of its receptor interactions remains to be elucidated. plos.org
Key Research Questions:
What are the primary molecular targets of xanthurenic acid in different tissues and cell types?
Does xanthurenic acid have specific, high-affinity receptors, or does it primarily function as a modulator of other receptor systems?
What are the downstream signaling pathways activated upon xanthurenic acid binding to its receptors?
Research has provided evidence for the existence of specific binding sites for xanthurenic acid in the brain. plos.org These binding sites exhibit properties characteristic of GPCRs. plos.org Furthermore, studies using neuroblastoma cell lines have shown that xanthurenic acid can elicit responses involving the activation of cationic channels and an increase in intracellular calcium concentration, suggesting a role in excitatory neuronal pathways. plos.org Some evidence also points to xanthurenic acid acting as a selective endogenous ligand for Group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3). researchgate.netharvard.edu However, other research suggests its effects on synaptic transmission might be mediated through the inhibition of vesicular glutamate transporters (VGLUT) rather than direct activation of mGlu2/3 receptors. researchgate.net The aryl hydrocarbon receptor (AhR) has also been identified as a potential target through which xanthurenic acid may influence immune and inflammatory pathways. researchgate.netbmj.com
Future investigations will likely employ a combination of techniques, including affinity chromatography, mass spectrometry, and functional genomic screens, to isolate and identify novel xanthurenic acid receptors. Subsequent studies will then be needed to delineate the precise signaling mechanisms, including the involvement of second messengers, protein kinases, and transcription factors.
Advanced Metabolomic and Proteomic Profiling for Comprehensive Kynurenine (B1673888) Pathway Intermediates
To fully understand the biological significance of xanthurenic acid, it is crucial to analyze its levels in the broader context of the entire kynurenine pathway. Advanced metabolomic and proteomic approaches offer powerful tools for the comprehensive and quantitative profiling of all kynurenine pathway intermediates.
Table 1: Key Enzymes and Metabolites of the Kynurenine Pathway
| Enzyme | Metabolite(s) |
| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | N-formylkynurenine |
| Kynurenine formamidase | Kynurenine |
| Kynurenine aminotransferases (KATs) | Kynurenic acid |
| Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine |
| Kynureninase | Anthranilic acid, 3-Hydroxyanthranilic acid |
| 3-Hydroxyanthranilic acid oxygenase | Quinolinic acid |
| Kynurenine aminotransferase II (KAT II) | Xanthurenic acid (from 3-Hydroxykynurenine) |
The kynurenine pathway is the primary route of tryptophan catabolism, accounting for over 95% of its degradation. nih.govx-mol.net Dysregulation of this pathway has been implicated in a variety of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer. nih.govnih.govbiologists.com Metabolomic studies have already revealed altered levels of kynurenine pathway metabolites in conditions like multiple sclerosis and psoriasis. nih.govexplorationpub.com For instance, in multiple sclerosis, aberrant levels of kynurenic acid and quinolinic acid have been observed. nih.gov
Future research will benefit from targeted and untargeted metabolomic approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely quantify xanthurenic acid and its related metabolites in various biological samples. metabolon.com This will allow for the identification of metabolic signatures associated with specific physiological or pathological states. Proteomic analysis of the enzymes involved in the kynurenine pathway will provide further insights into the regulation of xanthurenic acid production.
Development of Sophisticated In Vitro and In Vivo Research Models to Mimic Specific Xanthurenic Acid Dysregulation
To investigate the functional consequences of altered xanthurenic acid levels, the development of more sophisticated research models is essential. These models will allow for the controlled manipulation of xanthurenic acid concentrations and the subsequent analysis of its effects on cellular and organismal physiology.
Potential Research Models:
Genetically modified cell lines: Cell lines with knockout or overexpression of key enzymes in the kynurenine pathway, such as kynurenine aminotransferase II (KAT II), can be used to study the specific effects of xanthurenic acid dysregulation. nih.gov
Organoid cultures: Three-dimensional organoid models of various tissues, such as the brain or intestine, can provide a more physiologically relevant system to study the effects of xanthurenic acid in a tissue-specific context.
Animal models: The use of animal models with genetic modifications in the kynurenine pathway, or models where xanthurenic acid levels are manipulated through pharmacological interventions, will be crucial for understanding its in vivo functions. frontiersin.org For example, studies in rats have shown that peripheral administration of xanthurenic acid can increase its concentration in the brain and stimulate dopamine (B1211576) release. mdpi.comnih.gov
Studies have already utilized in vitro models, such as rat cortical slices and hippocampal preparations, to demonstrate the neosynthesis of xanthurenic acid and its effects on synaptic plasticity. nih.govresearchgate.net In vivo microdialysis in rats has confirmed the synthesis of xanthurenic acid from its precursor, 3-hydroxykynurenine. nih.gov The development of models that mimic specific disease states associated with xanthurenic acid dysregulation, such as diabetes or certain neurological disorders, will be particularly valuable. nih.gov
Exploration of Xanthurenic Acid's Role in Cross-Species Comparative Biological Systems
Examining the role of xanthurenic acid across different species can provide valuable insights into its conserved and species-specific functions. This comparative approach can help to uncover fundamental biological principles and identify new model organisms for studying the kynurenine pathway.
Xanthurenic acid has been identified in a variety of species, from insects to mammals. In the mosquito Anopheles gambiae, it is involved in the signaling cascade for gamete maturation. plos.org It also acts as an antioxidant in the midgut of Aedes aegypti during blood meal digestion. plos.org In the golden orb-weaving spider Trichonephila clavata, xanthurenic acid is the main pigment of its gold dragline silk and exhibits some antibacterial properties. mdpi.comspiber.inc
In mammals, including rats and humans, xanthurenic acid is present in the brain and is thought to play a role in neurotransmission. plos.orgnih.gov Its ability to cross the blood-brain barrier suggests that its levels in the central nervous system can be influenced by peripheral metabolism. mdpi.com Comparative studies can help to elucidate the evolutionary pressures that have shaped the functions of xanthurenic acid and the kynurenine pathway.
Integration of Multi-Omics Data for Holistic Pathway Analysis and Systems Biology Approaches
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), will be essential for a holistic understanding of xanthurenic acid's role in complex biological systems. This integrated analysis can reveal novel interactions and regulatory networks that would be missed by studying individual components in isolation.
Table 2: Potential Multi-Omics Data Integration Strategies for Xanthurenic Acid Research
| Omics Layer | Data Type | Potential Insights |
| Genomics | Single Nucleotide Polymorphisms (SNPs) in kynurenine pathway genes | Genetic predisposition to altered xanthurenic acid levels |
| Transcriptomics | mRNA expression levels of kynurenine pathway enzymes | Regulation of xanthurenic acid synthesis at the transcriptional level |
| Proteomics | Protein abundance and post-translational modifications of pathway enzymes | Post-transcriptional regulation of xanthurenic acid metabolism |
| Metabolomics | Quantitative levels of xanthurenic acid and other kynurenine pathway metabolites | Direct measurement of pathway activity and metabolic flux |
The integration of multi-omics data has already been applied to study the kynurenine pathway in the context of diseases like triple-negative breast cancer and Huntington's disease. nih.govx-mol.netbiologists.com These studies have highlighted the correlation between kynurenine pathway genes and disease progression. nih.govx-mol.net Platforms like GraphOmics are being developed to facilitate the interactive exploration and integration of multi-omics datasets, allowing for the mapping of biological entities to pathways and reactions. d-nb.info
By applying these integrative approaches to the study of xanthurenic acid, researchers can build comprehensive models of the kynurenine pathway and its interactions with other metabolic and signaling networks. This will ultimately lead to a more complete understanding of the physiological and pathological roles of xanthurenic acid and may identify new therapeutic targets for a range of diseases.
Q & A
Q. How is Xanthurenic Acid-d4 synthesized, and what criteria validate its isotopic purity for analytical use?
this compound is synthesized via deuterium exchange at specific hydrogen positions (typically aromatic or carboxyl groups) using catalysts like Pd/C under deuterium gas. Isotopic purity (>95%) is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and absence of protiated impurities. Stability against isotopic exchange is confirmed by incubating the compound in protic solvents (e.g., H₂O or MeOH) at 37°C for 24–72 hours, followed by LC-MS analysis to detect deuterium loss .
Q. What methodologies are recommended for quantifying this compound in biological matrices?
this compound is used as an internal standard (IS) in LC-MS/MS workflows:
- Sample preparation : Spike biological samples (e.g., plasma, urine) with this compound (1–10 ng/mL), followed by protein precipitation (acetonitrile) or solid-phase extraction.
- Chromatography : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile.
- MS detection : Monitor transitions m/z 209.1 → 163.1 (this compound) and m/z 205.0 → 159.0 (endogenous xanthurenic acid) in negative ionization mode. Calibration curves (1–1000 ng/mL) should achieve R² >0.99 .
Q. Why is this compound critical for studying the kynurenine pathway in metabolic disorders?
As a deuterated IS, this compound corrects for matrix effects and extraction variability in LC-MS assays, enabling precise quantification of endogenous xanthurenic acid. This is vital in diseases like diabetes and neurodegenerative disorders, where dysregulated tryptophan metabolism leads to altered xanthurenic acid levels. For example, elevated xanthurenic acid in gestational diabetes (GDM) correlates with insulin resistance, validated using deuterated IS to minimize analytical bias .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound stability data across experimental conditions?
Contradictions in stability studies (e.g., pH-dependent degradation) require:
- Controlled experiments : Compare stability in buffers (pH 2–9) at 4°C vs. 25°C over 48 hours.
- Mechanistic analysis : Use UV-Vis spectroscopy to detect structural changes (e.g., quinoline ring oxidation) and HR-MS to identify degradation products.
- Cross-validation : Replicate findings with alternative IS (e.g., Tauroursodeoxycholic Acid-d4) to rule out method-specific artifacts .
Q. What experimental designs optimize this compound utility in cross-species metabolic studies?
For cross-species comparisons (e.g., murine vs. human models):
- Dose normalization : Adjust spiked IS concentration based on species-specific matrix ion suppression (evaluated via post-column infusion).
- Species-specific metabolites : Pre-screen for interfering metabolites (e.g., 8-hydroxykynurenic acid) using untargeted metabolomics.
- Data harmonization : Apply multivariate analysis (PCA or OPLS-DA) to separate species-driven variability from treatment effects .
Q. How should researchers validate novel LC-MS methods using this compound for regulatory compliance?
Follow ISO 17034 guidelines for method validation:
- Accuracy/Precision : Spike recovery (85–115%) and inter-day CV (<15%) across three concentrations.
- Selectivity : Test against structurally similar metabolites (e.g., kynurenic acid-d4).
- Robustness : Vary column temperatures (±5°C) and flow rates (±0.1 mL/min) to assess retention time shifts. Document all parameters in COA (Certificate of Analysis) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
